Methyl 2-(aminomethyl)-6-methoxyisonicotinate
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Overview
Description
Methyl 2-(aminomethyl)-6-methoxyisonicotinate is an organic compound that belongs to the class of isonicotinates It is characterized by the presence of an aminomethyl group and a methoxy group attached to the isonicotinic acid methyl ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(aminomethyl)-6-methoxyisonicotinate typically involves a multi-step process. One common method includes the reaction of 2-(aminomethyl)-6-methoxyisonicotinic acid with methanol in the presence of a suitable catalyst. The reaction conditions often require controlled temperature and pH to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow systems. The process is optimized to maximize efficiency and minimize waste. Catalysts such as sulfuric acid or other strong acids may be used to facilitate the esterification reaction.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(aminomethyl)-6-methoxyisonicotinate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The aminomethyl and methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Methyl 2-(aminomethyl)-6-methoxyisonicotinate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein binding.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 2-(aminomethyl)-6-methoxyisonicotinate involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with biological molecules, while the methoxy group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Aminomethyl propanol: An organic compound with similar aminomethyl functionality.
2-Amino-2-methylpropan-1-ol: Another compound with an aminomethyl group, but different structural features.
Uniqueness
Methyl 2-(aminomethyl)-6-methoxyisonicotinate is unique due to the presence of both aminomethyl and methoxy groups on the isonicotinate framework. This combination of functional groups provides distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C9H12N2O3 |
---|---|
Molecular Weight |
196.20 g/mol |
IUPAC Name |
methyl 2-(aminomethyl)-6-methoxypyridine-4-carboxylate |
InChI |
InChI=1S/C9H12N2O3/c1-13-8-4-6(9(12)14-2)3-7(5-10)11-8/h3-4H,5,10H2,1-2H3 |
InChI Key |
QMYNYFLFIBBYJJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=N1)CN)C(=O)OC |
Origin of Product |
United States |
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